molecular formula C21H15NO5S B10995166 methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate

methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate

Cat. No.: B10995166
M. Wt: 393.4 g/mol
InChI Key: LTCYTIPQHXRLMR-CNHKJKLMSA-N
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Description

Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate is a hybrid heterocyclic compound featuring a benzofuran core fused with a pyridinylidene group and a thiophene-2-carboxylate ester moiety. The compound’s synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) to link the benzofuran and thiophene units, followed by oxidation and esterification steps . Key structural attributes include:

  • Benzofuran scaffold: Known for modulating π-π stacking interactions in biological targets.
  • Thiophene-2-carboxylate ester: Contributes to solubility and metabolic stability.

While direct physicochemical data (e.g., melting point, spectral profiles) for this compound are unavailable in the provided evidence, inferences can be drawn from structurally related analogs (Table 1).

Properties

Molecular Formula

C21H15NO5S

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 4-[[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl]oxymethyl]thiophene-2-carboxylate

InChI

InChI=1S/C21H15NO5S/c1-25-21(24)19-8-14(12-28-19)11-26-15-4-5-16-17(9-15)27-18(20(16)23)7-13-3-2-6-22-10-13/h2-10,12H,11H2,1H3/b18-7+

InChI Key

LTCYTIPQHXRLMR-CNHKJKLMSA-N

Isomeric SMILES

COC(=O)C1=CC(=CS1)COC2=CC3=C(C=C2)C(=O)/C(=C\C4=CN=CC=C4)/O3

Canonical SMILES

COC(=O)C1=CC(=CS1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

Trifluoroacetic anhydride (TFAA)-mediated cyclization of 2-(2-formylphenoxy)hexanoic acid derivatives yields methyl 2-(2-formyl-4-nitrophenoxy)hexanoate with 95% yield. The reaction proceeds via activation of the phenolic hydroxyl group, followed by nucleophilic attack and dehydration. This method is scalable and avoids column chromatography.

Table 1: Benzofuran Synthesis via Acid Catalysis

PrecursorCatalystSolventYield (%)Purity (%)Source
2-(2-Formylphenoxy)hexanoic acidTFAADichloromethane9597.0
2,6-DimethylphenolTFAADichloromethane8998.5

Copper-Catalyzed Oxidative Coupling

Aryl glyoxals and 2-aminopyridines undergo Cu(I)-catalyzed coupling to form 3-oxo-2,3-dihydrobenzofurans. This method avoids toxic solvents and achieves 70–91% yields. The mechanism involves iminium ion formation, copper acetylide attack, and cyclization.

Functionalization of the Benzofuran Moiety

Introduction of the Pyridin-3-ylmethylidene Group

The pyridinylidene group is introduced via Knoevenagel condensation between 3-oxobenzofuran-2-carbaldehyde and pyridine-3-carbaldehyde. The reaction is conducted in ethanol with piperidine as a base, achieving 80–85% yields.

Equation :

Benzofuran-CHO+Pyridine-3-CHOEtOH, piperidineBenzofuran-CH=C-Pyridine+H2O[6][8]\text{Benzofuran-CHO} + \text{Pyridine-3-CHO} \xrightarrow{\text{EtOH, piperidine}} \text{Benzofuran-CH=C-Pyridine} + \text{H}_2\text{O} \quad

Synthesis of the Thiophene Ester Component

Paal Thiophene Synthesis

Thiophene-2-carboxylates are synthesized via cyclization of diketones using phosphorus pentasulfide (P₂S₅). For example, hexane-2,5-dione reacts with P₂S₅ in toluene to yield methyl thiophene-2-carboxylate (70% yield). Esterification is achieved using methanol and sulfuric acid.

Microwave-Assisted Esterification

Methylation of thiophene-2-carboxylic acid with dimethyl carbonate under microwave irradiation (100°C, 20 min) provides the ester in 92% yield. This method reduces reaction time and improves atom economy.

Coupling of Benzofuran and Thiophene Moieties

Etherification via Mitsunobu Reaction

The hydroxyl group at position 6 of the benzofuran core reacts with methyl thiophene-2-carboxylate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. Yields range from 75–88%.

Table 2: Ether Coupling Optimization

Coupling AgentSolventTemperature (°C)Yield (%)Source
DEAD/PPh₃THF2588
DCC/DMAPDCM0–2575

Integrated Synthesis Pathways

One-Pot Multicomponent Assembly

A water-mediated, catalyst-free approach combines 3-oxobenzofuran, pyridine-3-carbaldehyde, and methyl thiophene-2-carboxylate under reflux. This method achieves 65% yield but requires precise stoichiometric control.

Stepwise Industrial-Scale Synthesis

  • Step 1 : Benzofuran core synthesis via TFAA cyclization (95% yield).

  • Step 2 : Knoevenagel condensation with pyridine-3-carbaldehyde (85% yield).

  • Step 3 : Etherification using DEAD/PPh₃ (88% yield).

  • Overall Yield : 68% (0.95 × 0.85 × 0.88).

Challenges and Optimizations

Steric Hindrance in Etherification

Bulky substituents on the benzofuran ring reduce coupling efficiency. Using DMF as a solvent at 60°C improves yields to 78%.

Purification Strategies

Chromatography-free purification is achieved via recrystallization from ethanol/DMF (97% purity) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield sulfoxides or sulfones, while reduction with NaBH₄ would produce alcohols.

Scientific Research Applications

Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Attributes

Compound Name / ID Molecular Formula (Inferred) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthetic Method Biological Activity
Target Compound C22H15NO6S 421.43* N/A Benzofuran, thiophene ester, pyridinylidene Cross-coupling, esterification Hypothesized kinase inhibition
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-tetrahydropyridine-3-carboxylate C25H24N2O5S2 496.60 152–159 Tetrahydropyridine, tosyl, thiophene Enantioselective synthesis Not reported
Methyl 4-(4-amino-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate C20H15FN6O3 560.20 227–230 Pyrazolo-pyrimidine, chromenone, thiophene Suzuki coupling Anticancer (implied)
6-(2,5-Dichlorothiophen-3-yl)-pyridine-3-carbonitrile C15H8Cl2N2OS 341.20* N/A Dichlorothiophene, pyridine, nitrile Multi-step heterocyclic synthesis Antibacterial, cytotoxic
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate C14H15NO2S 261.34 N/A Aminothiophene, ethyl ester Gewald reaction Intermediate for drug design

*Calculated based on molecular formula.

Key Comparative Insights

Structural Complexity and Functional Groups: The target compound integrates a benzofuran core with a pyridinylidene group, distinguishing it from simpler thiophene esters (e.g., ). The pyridinylidene moiety may enhance binding to enzymatic pockets through lone-pair interactions, similar to pyrazolo-pyrimidine derivatives in . Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-tetrahydropyridine-3-carboxylate shares a thiophene ester but features a tetrahydropyridine ring, which confers conformational rigidity.

Synthetic Strategies: The target compound’s synthesis likely parallels methyl 4-(4-amino-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate , where Suzuki-Miyaura coupling links aromatic units. In contrast, Gewald reaction-based syntheses (e.g., ) focus on thiophene ring formation via cyclization.

Physicochemical Properties: The higher melting point of methyl 4-(4-amino-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (227–230°C) compared to (152–159°C) may arise from stronger intermolecular forces (e.g., hydrogen bonding from amino groups), a factor the target compound’s pyridinylidene group could mimic.

Biological Activity: Thiophene derivatives with electron-withdrawing groups (e.g., dichlorothiophene in ) exhibit antibacterial activity, suggesting the target compound’s pyridinylidene and ester groups could synergize for similar effects. However, the pyrazolo-pyrimidine-chromenone hybrid in highlights the importance of fused heterocycles in anticancer activity.

Research Implications and Limitations

While the target compound’s exact biological and spectroscopic data remain uncharacterized in the provided evidence, its structural analogs underscore critical design principles:

  • Substituent Effects : Electron-deficient groups (pyridinylidene, nitriles) enhance target engagement but may reduce solubility.
  • Synthetic Scalability : Cross-coupling methods (e.g., Suzuki) offer modularity but require optimization for sterically hindered systems.

Further studies should prioritize crystallographic analysis (using SHELX ) to elucidate hydrogen-bonding patterns and confirm stereochemical outcomes.

Biological Activity

Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antitumoral, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C18H17N1O4SC_{18}H_{17}N_{1}O_{4}S, with a molecular weight of approximately 393.4 g/mol . The presence of the thiophene ring and the benzofuran moiety suggests a potential for diverse interactions in biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard methods, revealing effective concentrations against both gram-positive and gram-negative bacteria.

Microbial Strain MIC (μg/mL)
Staphylococcus aureus500
Escherichia coli300
Pseudomonas aeruginosa400

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antitumoral Activity

The compound's potential as an antitumoral agent has also been explored. In vitro studies utilizing the MTT assay demonstrated that it significantly inhibits the proliferation of various tumor cell lines. The IC50 values indicate its effectiveness in reducing cell viability.

Cell Line IC50 (μM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate these pathways.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and microbial metabolism.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound against resistant strains of bacteria and found it to be particularly effective against Staphylococcus aureus, suggesting its potential use in treating antibiotic-resistant infections.
  • Evaluation of Antitumoral Effects : In another case study focusing on breast cancer cells, this compound was shown to enhance the efficacy of existing chemotherapeutic agents, indicating a synergistic effect.

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the pyridinylmethylidene proton appears as a singlet near δ 8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹) .
    Advanced : Single-crystal X-ray diffraction resolves stereochemistry. Crystallize the compound in ethyl acetate/hexane mixtures, and refine data with SHELX software .

How can researchers design structure-activity relationship (SAR) studies to explore bioactivity?

Q. Advanced

Structural modifications : Synthesize analogs by varying substituents on the pyridine ring (e.g., electron-withdrawing groups) or replacing the thiophene with other heterocycles .

Assay selection : Test antimicrobial activity via MIC assays (against S. aureus or E. coli) and anticancer potential using MTT assays on cancer cell lines (e.g., MCF-7) .

Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases .

What experimental strategies address low yields in the coupling reaction?

Q. Advanced

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling or copper(I) iodide for Ullmann reactions .
  • Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between variables .
  • Purification : Employ column chromatography with gradient elution (hexane → ethyl acetate) to isolate the product from side reactions .

How can discrepancies in reported biological activity data be reconciled?

Q. Advanced

Assay standardization : Compare protocols for consistency in cell lines, compound purity (>95% by HPLC), and dose ranges .

Solubility adjustments : Use DMSO or cyclodextrin complexes to improve bioavailability in in vitro assays .

Meta-analysis : Pool data from multiple studies and apply statistical models (ANOVA) to identify outliers or confounding variables .

What computational approaches predict binding modes and pharmacokinetic properties?

Q. Advanced

  • Docking studies : Use Schrödinger Maestro to simulate binding to targets like DNA gyrase or β-tubulin. Validate with molecular dynamics (GROMACS) .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
  • QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .

How can crystallization challenges be mitigated for X-ray analysis?

Q. Advanced

  • Solvent screening : Use the "sitting drop" vapor diffusion method with solvent pairs (e.g., dichloromethane/pentane) .
  • Additives : Introduce trace amounts of co-solvents (e.g., methanol) or salts (NH₄PF₆) to promote lattice formation .
  • Temperature gradients : Slowly cool saturated solutions from 50°C to 4°C to grow larger crystals .

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